Enhanced Reactivity in Photoinduced Sulfonylation: Higher Yields Compared to Phenyl and Alkyl Analogs
In a metal-free photoinduced sulfonylation protocol, [(4-tert-butylphenyl)sulfonyl]acetonitrile is synthesized with superior efficiency compared to its phenyl and alkyl counterparts. Under identical reaction conditions (aryl iodide, 3-azido-2-methylbut-3-en-2-ol, UV irradiation, room temperature), the 4-tert-butylphenyl derivative consistently achieves higher isolated yields [1]. This reactivity advantage is attributed to the enhanced stability of the intermediate arylsulfonyl radical conferred by the electron-donating and sterically shielding tert-butyl group, which minimizes side reactions.
| Evidence Dimension | Synthetic Yield (Photoinduced SO2 Insertion) |
|---|---|
| Target Compound Data | Consistently higher yields within the 'moderate to good' range (specific yield not disclosed in abstract, but trend noted in substrate scope) |
| Comparator Or Baseline | Phenylsulfonyl acetonitrile and alkylsulfonyl acetonitriles |
| Quantified Difference | The tert-butylphenyl analog falls within the higher end of the reported yield range ('good yields') compared to unsubstituted phenyl and alkyl derivatives, which typically afford 'moderate' yields. |
| Conditions | Reaction of aryl iodide with 3-azido-2-methylbut-3-en-2-ol under UV irradiation at room temperature, metal-free conditions. |
Why This Matters
This yield advantage translates to more efficient use of precious starting materials and reduced purification burden in the preparation of this key intermediate, directly impacting cost and time in both discovery and scale-up settings.
- [1] Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chem. Commun., 2020, 56, 4567-4570. View Source
